Tert-butyl 4-amino-3-chloro-5-nitrobenzoate
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Overview
Description
Tert-butyl 4-amino-3-chloro-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, a chloro substituent, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-3-chloro-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of tert-butyl 4-amino-3-chlorobenzoate, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.
Substitution: The chloro substituent can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Hydrogenation: Hydrogen gas and palladium on carbon (Pd/C) catalyst for reduction reactions.
Nucleophilic Substitution: Sodium methoxide or other strong nucleophiles for substitution reactions.
Major Products Formed:
Reduction Products: Tert-butyl 4-amino-3-chloro-5-aminobenzoate.
Substitution Products: Tert-butyl 4-amino-3-(substituted)-5-nitrobenzoate.
Scientific Research Applications
Tert-butyl 4-amino-3-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-3-chloro-5-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Tert-butyl 4-amino-3-chlorobenzoate: Lacks the nitro group, which may result in different reactivity and biological activity.
Tert-butyl 4-amino-5-nitrobenzoate: Lacks the chloro substituent, which may affect its chemical properties and applications.
Uniqueness: Tert-butyl 4-amino-3-chloro-5-nitrobenzoate is unique due to the presence of both chloro and nitro substituents on the benzene ring, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 4-amino-3-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(15)6-4-7(12)9(13)8(5-6)14(16)17/h4-5H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLFQIZJMZKONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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